
5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride
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Overview
Description
5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds such as pitolisant, which is an antagonist and inverse agonist at the histamine h3 receptor, are used to treat narcolepsy in adults .
Mode of Action
It can be inferred from similar compounds like pitolisant, which acts as a high-affinity competitive antagonist and as an inverse agonist at the human h3 receptor . It is thought to bind to the antagonist binding site of the H3 receptor, which is located within the transmembrane core .
Biochemical Pathways
Similar compounds like pitolisant enhance the activity of histaminergic neurons in the brain, which function to improve a person’s wakefulness .
Pharmacokinetics
Pitolisant, a similar compound, is rapidly and well absorbed following oral administration, resulting in the drug being 90% absorbed . The maximum concentrations reached after oral administration and elimination half-lives are also mentioned for Pitolisant .
Result of Action
Similar compounds like pitolisant have been shown to have modestly but significantly higher inhibitory effects on the cellular events triggered by mrtf-a activation .
Action Environment
For instance, the inhibition efficiency of phenyltetrazole compounds for mild steel corrosion in 5.0 M HCl solution was investigated .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride typically involves the reaction of 4-chlorobenzylamine with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of corresponding imidazole N-oxide.
Reduction: Formation of 5-(4-chlorophenyl)-1H-imidazol-2-amine.
Substitution: Formation of 5-(4-azidophenyl)-1H-imidazol-2-amine.
Scientific Research Applications
5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
- 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrochloride
- 5-(4-Methylphenyl)-1H-imidazol-2-amine hydrochloride
- 5-(4-Fluorophenyl)-1H-imidazol-2-amine hydrochloride
Comparison: Compared to its analogs, 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride exhibits unique properties due to the presence of the chlorine atom, which influences its reactivity and biological activity. The chlorine atom enhances the compound’s ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-(4-chlorophenyl)-1H-imidazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3.ClH/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8;/h1-5H,(H3,11,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZFLRVEEMVQEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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